N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGGOFAXPJILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Critical parameters include the stoichiometry of the coupling agent and reaction temperature. Excess HATU (1.5 equivalents) at 0–5°C minimizes side reactions, achieving yields of 68–72% after purification by column chromatography. Solvent selection (e.g., dichloromethane vs. dimethylformamide) impacts reaction kinetics, with polar aprotic solvents accelerating amide bond formation but requiring stringent moisture control.
Multi-Step Synthesis via Suzuki Cross-Coupling and Buchwald-Hartwig Amination
A more complex route employs transition metal-catalyzed reactions to assemble the aromatic and heterocyclic components. Source details a three-step sequence starting with Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and a bromoacetamide precursor. The resulting biaryl intermediate undergoes Buchwald-Hartwig amination with 3,5-dimethylpyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, forming the ethylenediamine linkage.
Catalytic System Efficiency
The Pd/Xantphos system demonstrates superior catalytic activity compared to traditional phosphine ligands, reducing reaction times from 24 hours to 6–8 hours at 80°C. Yields for the amination step range from 65% to 78%, contingent on rigorous exclusion of oxygen. Post-reaction purification via recrystallization from ethanol enhances product purity to >95%, as confirmed by HPLC.
Cyclization and Nucleophilic Substitution Strategy
An alternative approach leverages cyclization reactions to form the pyrazole ring in situ. Source describes the synthesis of a related pyrazole-acetamide compound through cyclocondensation of hydrazine derivatives with β-ketoesters. For N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide, this method involves reacting ethyl 3-(4-fluorophenyl)acetoacetate with 2-hydrazinoethylamine in acetic acid, followed by dimethylation using methyl iodide.
Dimethylation Challenges
Selective dimethylation at the pyrazole 3- and 5-positions requires careful control of base strength (e.g., K₂CO₃ vs. NaOH) and methyl iodide stoichiometry. Overalkylation is mitigated by stepwise addition of methyl iodide at 0°C, yielding 60–64% of the desired dimethylpyrazole product.
Microwave-Assisted Synthesis for Enhanced Efficiency
Modern microwave-assisted techniques significantly reduce reaction times while improving yields. Source highlights a protocol where the final amidation step is conducted under microwave irradiation (150°C, 20 minutes), achieving 85% yield compared to 72% under conventional heating. This method is particularly advantageous for scaling up production, as it minimizes thermal degradation of heat-sensitive intermediates.
Solvent and Energy Considerations
Using ethanol as a solvent under microwave conditions enhances reaction homogeneity and heat transfer. Energy consumption analysis reveals a 40% reduction compared to traditional oil-bath heating, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Pyrazole alkylation, amidation | 68–72 | 92–95 | Moderate |
| Suzuki/Buchwald-Hartwig | Cross-coupling, amination | 65–78 | >95 | High |
| Cyclization | β-ketoester cyclization, dimethylation | 60–64 | 88–90 | Low |
| Microwave-Assisted | Microwave-enhanced amidation | 85 | 97 | High |
The Suzuki/Buchwald-Hartwig route offers the best balance of yield and purity for industrial applications, whereas microwave-assisted synthesis is optimal for rapid small-scale production. Cyclization methods, while historically significant, are limited by lower yields and scalability challenges .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, alkylating agents, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide has been investigated for its therapeutic potential in treating various diseases.
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects. The pyrazole moiety is often associated with inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Anticancer Properties : Research indicates that pyrazole derivatives can act as inhibitors of specific cancer cell lines by interfering with pathways involved in cell proliferation and survival. For instance, compounds targeting androgen receptors have shown promise in treating prostate cancer .
The compound has been evaluated for its biological activities beyond anti-inflammatory effects:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
- Receptor Modulation : The interaction with various receptors suggests potential applications in neurology and psychiatry, particularly concerning mood disorders and anxiety .
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition of COX enzymes in vitro. This inhibition correlated with reduced production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In another investigation focusing on prostate cancer cells, the compound was found to induce apoptosis through the modulation of the androgen receptor pathway. The study reported a reduction in tumor growth in animal models treated with the compound compared to controls .
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on the cell surface or within the cell to modulate their activity.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulating signaling pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
- Structure: Shares the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide backbone but substitutes the 4-fluorophenyl group with a 2,4-dichlorophenoxy moiety.
- Molecular Formula : C₁₅H₁₇Cl₂N₃O₂ (MW: 342.2 g/mol) .
- Key Differences: The dichlorophenoxy group increases lipophilicity (Cl atoms vs. Phenoxy vs. phenyl linkage alters electronic properties, possibly affecting hydrogen bonding or π-π interactions in target binding.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Replaces the pyrazole-ethyl group with a benzothiazole ring directly attached to the acetamide nitrogen.
- Absence of the ethyl-pyrazole spacer may reduce conformational flexibility, impacting binding to allosteric sites .
Ethyl 2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride
- Structure: Shares the 4-fluorophenyl and 3,5-dimethylpyrazole motifs but replaces the acetamide with an ester-linked amino group.
- Molecular Formula : C₁₆H₂₀ClFN₃O₂ (MW: 340.8 g/mol) .
- Key Differences: Ester group increases hydrolytic susceptibility compared to the stable acetamide bond. Protonated amino group may enhance solubility in acidic environments but reduce passive diffusion across biological membranes.
N,N2-Bis(4-fluorophenyl)acetamide
- Structure : Features two 4-fluorophenyl groups on the acetamide nitrogen, lacking the pyrazole-ethyl component.
- Key Differences: Dual fluorophenyl groups may enhance steric bulk and π-stacking capacity but reduce selectivity due to increased non-specific interactions.
Structural and Physicochemical Data Table
Key Research Findings and Implications
- Pyrazole vs.
- Fluorophenyl vs. Chlorophenoxy Groups: Fluorine’s electronegativity enhances binding precision in hydrophobic pockets, while chlorine’s bulk may improve affinity but increase toxicity risks .
- Synthetic Accessibility : Ethyl-pyrazole spacers (as in the target compound) are synthetically tractable via alkylation or nucleophilic substitution, as evidenced by protocols in related patents .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
The structure features a pyrazole ring that is known for its diverse biological activities, particularly as an anti-inflammatory and anticancer agent.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| A549 (Lung) | 26.00 | Inhibition of cell proliferation |
| Hep-2 (Laryngeal) | 3.25 | Cytotoxic activity |
| P815 (Mastocytoma) | 17.82 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle disruption.
2. Anti-inflammatory Activity
The pyrazole moiety is also associated with anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Study 1: Cytotoxicity Evaluation
In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for cytotoxicity against Hep-2 and P815 cell lines. The results indicated significant cytotoxic potential for this compound with IC50 values significantly lower than those of conventional chemotherapeutics .
Study 2: Mechanistic Insights
A mechanistic study revealed that the compound inhibits Aurora-A kinase activity, which is crucial for cell cycle regulation. The inhibition was quantified with an IC50 of 0.067 µM, indicating potent activity against this target .
Q & A
Basic: What synthetic routes are commonly employed for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 3,5-dimethylpyrazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to form the pyrazole-ethyl backbone.
- Step 2 : Couple the intermediate with 2-(4-fluorophenyl)acetic acid via an amide bond using carbodiimide coupling agents (e.g., EDC/HOBt).
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the pure product .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : Confirm substituent positions (e.g., 1H NMR for pyrazole protons at δ 2.1–2.3 ppm and fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z 346.0543) .
Basic: How is the compound initially screened for biological activity in academic research?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
Advanced: What crystallographic strategies are used to resolve structural ambiguities?
- Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. For example, the pyrazole ring typically shows a planar geometry with N–N distances of ~1.35 Å .
- Hydrogen bonding analysis : Use graph set notation (e.g., Etter’s rules) to classify interactions, such as C=O⋯H–N motifs stabilizing the crystal lattice .
Advanced: How are mechanistic studies designed to evaluate its biological targets?
- Molecular docking : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, focusing on hydrophobic interactions with the fluorophenyl group .
- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 for anti-inflammatory activity) with fluorogenic substrates .
Advanced: How do structural modifications impact its activity?
- Substituent effects : Compare analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to assess changes in logP and binding affinity. Methyl groups on pyrazole enhance metabolic stability but may reduce solubility .
- SAR tables :
| Substituent (R) | LogP | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 8.5 | 12.3 |
| 4-Chlorophenyl | 3.5 | 6.7 | 9.8 |
Advanced: How are hydrogen bonding patterns analyzed to predict stability?
- Graph set analysis : Classify motifs like for dimeric N–H⋯O interactions in the amide group .
- Thermogravimetric analysis (TGA) : Correlate hydrogen bond density with thermal stability (e.g., decomposition temperatures above 200°C) .
Advanced: How should researchers address contradictory solubility or spectroscopic data?
- Case example : Missing HRMS data due to poor solubility in polar solvents (e.g., acetonitrile) can be resolved by derivatization (e.g., trifluoroacetylation) or alternative ionization methods (APCI vs. ESI) .
- Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to confirm connectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
